molecular formula C22H26N4O4 B5567024 7-allyl-6-(2,5-dimethyl-3-furyl)-2-[(3-methoxypiperidin-1-yl)carbonyl]imidazo[1,2-a]pyrazin-8(7H)-one

7-allyl-6-(2,5-dimethyl-3-furyl)-2-[(3-methoxypiperidin-1-yl)carbonyl]imidazo[1,2-a]pyrazin-8(7H)-one

Cat. No. B5567024
M. Wt: 410.5 g/mol
InChI Key: XARAUPCUVHOCCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-allyl-6-(2,5-dimethyl-3-furyl)-2-[(3-methoxypiperidin-1-yl)carbonyl]imidazo[1,2-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C22H26N4O4 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
The exact mass of the compound 7-allyl-6-(2,5-dimethyl-3-furyl)-2-[(3-methoxypiperidin-1-yl)carbonyl]imidazo[1,2-a]pyrazin-8(7H)-one is 410.19540532 g/mol and the complexity rating of the compound is 726. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-allyl-6-(2,5-dimethyl-3-furyl)-2-[(3-methoxypiperidin-1-yl)carbonyl]imidazo[1,2-a]pyrazin-8(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-allyl-6-(2,5-dimethyl-3-furyl)-2-[(3-methoxypiperidin-1-yl)carbonyl]imidazo[1,2-a]pyrazin-8(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Transformations and Synthesis

The compound 7-allyl-6-(2,5-dimethyl-3-furyl)-2-[(3-methoxypiperidin-1-yl)carbonyl]imidazo[1,2-a]pyrazin-8(7H)-one, as part of the imidazo[1,2-a]pyrazin family, is involved in various chemical transformations. For example, Kolar et al. (1996) describe transformations of related compounds into imidazo-[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and 2-oxa-6a, 10c-diazaaceanthrylenes, highlighting the versatility of this class of compounds in synthetic chemistry (Kolar, Tislér, & Pizzioli, 1996).

Structural and Spectroscopic Studies

The imidazo[1,2-a]pyrazin family has been the subject of extensive structural and spectroscopic studies. Nakai et al. (2003) investigated the physical properties of imidazo[1,2-a]pyrazin-3(7H)-one derivatives using techniques like X-ray crystallography, UV/vis absorption spectroscopy, and NMR, providing insights into the molecular structure and properties of these compounds (Nakai, Yasui, Nakazato, Iwasaki, Maki, Niwa, Ohashi, & Hirano, 2003).

Luminescence Properties

The luminescence properties of the imidazo[1,2-a]pyrazin-3(7H)-one derivatives are of significant interest. Teranishi et al. (1999) explored the chemiluminescence emission of 2-methyl-6-arylimidazo[1,2-a]pyrazin-3(7H)-ones, revealing their potential in luminescence-based applications (Teranishi, Hisamatsu, & Yamada, 1999).

Antioxidant and Antimicrobial Properties

Compounds in the imidazo[1,2-a]pyrazin family have shown promising antioxidant and antimicrobial activities. Bonacorso et al. (2015) synthesized novel derivatives and evaluated their antioxidant and antimicrobial activities, demonstrating the potential of these compounds in pharmaceutical applications (Bonacorso, Cavinatto, Moraes, Pittaluga, Peroza, Venturini, Alves, Stefanello, Soares, Martins, Zanatta, & Frizzo, 2015).

Pharmaceutical Applications

In the pharmaceutical field, imidazo[1,2-a]pyrazin derivatives have been investigated for their potential as antiulcer agents. Kaminski et al. (1987) identified certain analogues in this family that exhibited a combination of antisecretory and cytoprotective activity in animal models (Kaminski, Perkins, Frantz, Solomon, Elliott, Chiu, & Long, 1987).

properties

IUPAC Name

6-(2,5-dimethylfuran-3-yl)-2-(3-methoxypiperidine-1-carbonyl)-7-prop-2-enylimidazo[1,2-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4/c1-5-8-26-19(17-10-14(2)30-15(17)3)13-25-12-18(23-20(25)22(26)28)21(27)24-9-6-7-16(11-24)29-4/h5,10,12-13,16H,1,6-9,11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARAUPCUVHOCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=CN3C=C(N=C3C(=O)N2CC=C)C(=O)N4CCCC(C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-allyl-6-(2,5-dimethyl-3-furyl)-2-[(3-methoxypiperidin-1-yl)carbonyl]imidazo[1,2-a]pyrazin-8(7H)-one

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